(S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQYZSFXPXXIHL-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132355 | |
| Record name | 1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(phenylmethyl) ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151004-90-9 | |
| Record name | 1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(phenylmethyl) ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151004-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(phenylmethyl) ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-1,2,3,4-tetrahydroisoquinoline.
Protection: The amino group of the starting material is protected using benzyl chloroformate (Cbz-Cl) to form the Cbz-protected intermediate.
Carboxylation: The protected intermediate undergoes carboxylation to introduce the carboxylic acid group. This step often involves the use of carbon dioxide (CO2) under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Deprotection of the Cbz Group
The Cbz group is cleaved under acidic or reductive conditions to yield free amines:
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Hydrogenolytic cleavage : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group quantitatively, as demonstrated in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-phosphonic acid derivatives .
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Acidic cleavage : Treatment with 33% HBr in acetic acid removes the Cbz group while retaining the tetrahydroisoquinoline core .
Table 1: Deprotection Conditions and Outcomes
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, RT, 24 h | Free amine | 95–99% | |
| 33% HBr in AcOH, RT, 2 h | Hydrobromide salt of free amine | 99% |
N-Acyliminium Ion Formation and Phosphonylation
The Cbz-protected tetrahydroisoquinoline participates in N-acyliminium ion chemistry, enabling electrophilic substitutions:
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Phosphonate introduction : Reacting with trialkyl phosphites (e.g., trimethyl or triethyl phosphite) in the presence of BF₃·OEt₂ generates α-aminophosphonates. This method achieved 92% yield for dimethyl N-Cbz-1,2-dihydroisoquinoline-1-phosphonate .
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Mechanism : The Cbz group enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack by phosphites .
Table 2: Phosphonylation Reactions
Hydrogenation of Double Bonds
The tetrahydroisoquinoline core undergoes partial or full hydrogenation:
Key Observation :
"Attempts to hydrogenate dimethyl N-Cbz-1,2-dihydroisoquinoline-1-phosphonate resulted in mixtures of tetrahydroisoquinoline (17) and dihydroisoquinoline (18) derivatives due to premature Cbz cleavage" .
Oxidation Reactions
The carboxylic acid group can undergo oxidation under controlled conditions:
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MnO₂-mediated oxidation : In DMF at 0–20°C, potassium permanganate oxidizes the tetrahydroisoquinoline ring while preserving the Cbz group, yielding hydroxylated derivatives (83% yield) .
Esterification and Amide Formation
The carboxylic acid participates in standard derivatization reactions:
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Methyl ester formation : Treatment with SOCl₂/MeOH converts the acid to its methyl ester (71% yield) .
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Amide coupling : Activated esters react with amines via EDC/HOBt-mediated coupling, though specific examples require extrapolation from similar tetrahydroisoquinoline systems .
Cycloaddition Reactions
The tetrahydroisoquinoline scaffold engages in 1,3-dipolar cycloadditions:
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Pictet-Spengler cyclization : With aldehydes (e.g., 2,3-dimethoxybenzaldehyde), the compound forms polycyclic products, though yields depend on steric and electronic effects .
Critical Analysis of Reaction Limitations
Scientific Research Applications
(S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, also known as (S)-2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is a chemical compound with applications in scientific research . It has a molecular weight of 311.34 g/mol and the molecular formula C18H17NO4 .
Chemical Identifiers:
- CAS Number: 151004-90-9
- IUPAC Name: (S)-2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- InChI Code: 1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m0/s1
- InChI Key: ACQYZSFXPXXIHL-INIZCTEOSA-N
- PubChem CID: 688307
Physical Properties:
Applications in Scientific Research:
While the provided search results do not detail specific applications of this compound, they do highlight the use of related spirocyclic compounds and tetrahydroisoquinoline derivatives in various scientific fields:
- Antimicrobial Properties: Spirooxindole derivatives have demonstrated promising antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anti-mycobacterial Properties: Spiro[indoline-3,2′-[1,3,4]oxadiazols] have shown anti-mycobacterial properties against M. tuberculosis .
- Src Kinase Inhibition: Spirocyclic compounds have been found to act as ATP-noncompetitive Src kinase inhibitors .
- MDM2-p53 Interaction Inhibition: Spirooxindole derivatives have shown efficacy towards MDM2-p53 .
Mechanism of Action
The mechanism of action of (S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and properties of (S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with related THIQ derivatives:
Key Observations :
- Position of Carboxylic Acid : The 1-carboxylic acid derivatives (e.g., (S)-2-Cbz-THIQ-1-COOH and (S)-6,7-dimethoxy-THIQ-1-COOH) exhibit enhanced hydrogen-bonding capacity compared to 3-carboxylic acid analogs, influencing their binding to enzymatic active sites .
- Protecting Groups : The Cbz group in (S)-2-Cbz-THIQ-1-COOH improves synthetic flexibility but may reduce bioavailability compared to unprotected analogs like (S)-6,7-dimethoxy-THIQ-1-COOH, which directly engage in biological interactions .
- Substituent Effects : Methoxy groups at positions 6 and 7 (as in (S)-6,7-dimethoxy-THIQ-1-COOH) enhance electron density, improving binding to viral polymerases and catechol-O-methyltransferase (COMT) .
Physicochemical Properties
| Property | (S)-2-Cbz-THIQ-1-COOH | (S)-6,7-Dimethoxy-THIQ-1-COOH | (S)-2-Benzyl-THIQ-3-COOH |
|---|---|---|---|
| XlogP | 1.2 | 0.8 | 0.6 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Topological Polar SA | 65.5 Ų | 78.3 Ų | 40.5 Ų |
Analysis : The Cbz group increases hydrophobicity (higher XlogP) compared to methoxy-substituted analogs. Lower polar surface area (PSA) in (S)-2-Benzyl-THIQ-3-COOH correlates with improved membrane permeability .
Biological Activity
(S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of compounds that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The structural diversity of THIQs allows for the modification and optimization of their biological properties through structure-activity relationship (SAR) studies.
Biological Activities
1. Anticancer Properties
Research indicates that compounds derived from tetrahydroisoquinoline structures can inhibit the Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells. For instance, a study on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives showed that they possess potent binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM. These compounds demonstrated significant anti-proliferative effects against various cancer cell lines and induced apoptosis in Jurkat cells through caspase-3 activation .
2. Neuroprotective Effects
Tetrahydroisoquinoline derivatives have also been investigated for their neuroprotective properties. They have shown potential in modulating neurotransmitter systems and protecting against neurodegenerative disorders. For example, certain THIQ analogs exhibit activity against oxidative stress-related damage in neuronal cells .
3. Antimicrobial Activity
Several THIQ derivatives have demonstrated antimicrobial properties against various pathogens. The structural modifications on the THIQ scaffold can enhance their efficacy against specific bacteria and fungi .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Bcl-2 Inhibition : By binding to Bcl-2 proteins, these compounds disrupt the anti-apoptotic signals within cancer cells.
- Neurotransmitter Modulation : Some THIQs act as modulators of neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive functions.
Case Studies
Case Study 1: Anticancer Activity
A series of 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The lead compound exhibited an EC50 value below 10 nM in cellular assays targeting chloride transport related to cystic fibrosis .
Case Study 2: Neuroprotection
In a study examining the neuroprotective effects of THIQs on neuronal cell lines exposed to oxidative stress, several derivatives were found to significantly reduce cell death and promote survival pathways .
Synthetic Approaches
The synthesis of this compound typically involves enantioselective methods to ensure high purity and efficacy. Recent advancements in synthetic strategies include:
Q & A
Q. What are the common synthetic routes for preparing (S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do reaction conditions influence product yield and stereochemistry?
The synthesis of this compound typically involves multi-step strategies:
- Petasis Reaction and Cyclization : A chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol undergoes a Petasis reaction with boronic acid and glyoxylic acid to form a rigid oxazinone intermediate. Subsequent Pomeranz–Fritsch–Bobbitt cyclization yields the tetrahydroisoquinoline scaffold .
- Three-Component Reactions : Reactions between 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate produce intermediates like 2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which are hydrolyzed to the carboxylic acid .
- Oxidative Ugi-Type Reactions : Functionalization via IBX-mediated oxidative Ugi reactions enables N- and C1-functionalization, with careful control of oxidizing agents to avoid overoxidation .
Key factors affecting yield and stereochemistry include:
Q. How can researchers effectively purify and characterize this compound derivatives?
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is standard. For diastereomeric mixtures, preparative HPLC with chiral stationary phases may resolve enantiomers .
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry. For example, trans-diastereomers exhibit distinct coupling constants (e.g., J = 10–12 Hz for axial protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, especially for intermediates like carboxamides .
- X-ray Crystallography : Used to resolve ambiguous stereochemical assignments in crystalline derivatives .
Advanced Research Questions
Q. What strategies can be employed to achieve high diastereoselectivity in multi-step syntheses of this compound derivatives?
- Chiral Pool Synthesis : Starting from enantiopure precursors (e.g., (R)-phenylglycinol) ensures retention of stereochemistry during scaffold assembly .
- Steric and Electronic Control : In Castagnoli-Cushman reactions, bulky substituents on anhydrides or imines direct regioselectivity. For example, 4-methoxyphenyl groups enhance cyclization efficiency .
- Dynamic Kinetic Resolution : Use of Lewis acids (e.g., ZnCl₂) in cyclization steps can shift equilibrium toward the desired diastereomer .
Q. How do researchers address contradictions in biological activity data across different in vitro and in vivo models?
- Assay Validation : Ensure consistency in cell lines (e.g., HCT-116 for anti-proliferative studies) and animal models (e.g., dimethylhydrazine-induced colorectal cancer in mice) to reduce variability .
- Metabolic Stability Screening : Evaluate compound stability in liver microsomes to identify rapid degradation pathways that may explain discrepancies between in vitro and in vivo results .
- Dose-Response Profiling : Use multiple concentrations (e.g., 1–100 µM) to establish EC₅₀ values and rule out off-target effects .
Q. What advancements in multicomponent reactions (MCRs) have improved functionalization of the tetrahydroisoquinoline scaffold?
- Isocyanide-Based MCRs : Reactions with benzyl chloroformate and isocyanides enable rapid C1-functionalization. Hydrogenolysis of the Cbz group allows further derivatization (e.g., amidation, esterification) .
- Anhydride Participation : In Castagnoli-Cushman reactions, cyclic anhydrides (e.g., homophthalic anhydride) form γ-lactam intermediates, which are hydrolyzed to carboxylic acids under mild acidic conditions .
- Oxidative Functionalization : IBX-mediated reactions introduce ketone or amide groups at the N-position without requiring pre-activation of the substrate .
Q. How can computational methods aid in optimizing synthetic routes or predicting biological activity?
- DFT Calculations : Predict transition-state energies for cyclization steps to identify stereochemical bottlenecks .
- Molecular Docking : Screen derivatives against target proteins (e.g., opioid receptors) to prioritize synthesis of high-affinity analogs .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity to guide structural modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
